2-Chloro-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-azabicyclo[221]heptane is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentene with a nitrogen-containing reagent under specific conditions. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the use of SmI2-mediated cascade reactions, which include spirocyclization and rearrangement steps to form the desired bicyclic framework .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. These methods may include the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrogen atom and other functional groups in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, SmI2, and various electrophilic reagents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions may produce oxygenated bicyclic compounds .
Scientific Research Applications
2-Chloro-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s properties can be exploited in the design of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 2-Chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Norbornane: A bicyclic hydrocarbon with a similar carbon skeleton but without the nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
66399-05-1 |
---|---|
Molecular Formula |
C6H10ClN |
Molecular Weight |
131.60 g/mol |
IUPAC Name |
2-chloro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10ClN/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
InChI Key |
SZDCMBCVSXMYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.